2-chloro-N-cyclopropylquinazolin-4-amine
描述
Structure
3D Structure
属性
IUPAC Name |
2-chloro-N-cyclopropylquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-11-14-9-4-2-1-3-8(9)10(15-11)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJGNXBZGUWNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological and Pharmacological Investigations of 2 Chloro N Cyclopropylquinazolin 4 Amine Derivatives
Anticancer Activity and Therapeutic Potential
The quest for more effective and selective anticancer agents has led to the exploration of various quinazoline (B50416) derivatives. These compounds have shown promise by targeting key molecules and pathways involved in cancer development and progression.
The cytotoxic potential of quinazoline derivatives has been evaluated against a panel of human cancer cell lines. In one study, the anti-proliferative effects of N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA), a quinazolinyl derivative, were assessed across various cancer cell lines, including the human leukemia cell line (THP-1), promyelocytic leukemia cells (HL-60), and malignant melanoma cells (A375). nih.gov The results indicated that the most significant cytotoxic activity was observed against the THP-1 leukemia cell line, with a half-maximal inhibitory concentration (IC₅₀) of 0.66 μg/ml. nih.gov
The human neuroblastoma cell line, SH-SY5Y, has also been utilized to assess the cytotoxicity of various compounds. nih.govresearchgate.netmdpi.commdpi.com For instance, studies on laxaphycins, a family of non-ribosomal lipopeptides, demonstrated that certain cyclic variants were cytotoxic to SH-SY5Y cells, with IC₅₀ values of 1.8 µM and 0.8 µM, respectively. mdpi.com While not direct derivatives of 2-chloro-N-cyclopropylquinazolin-4-amine, these studies establish the utility of these cell lines in screening for cytotoxic compounds.
A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives were investigated for their cytotoxic activity against several human cancer cell lines, including the CCRF-CEM leukemia line. mdpi.com The results showed that sulfinyl and sulfonyl derivatives were particularly active, with IC₅₀ values in the range of 0.55–2.74 µM. mdpi.com
| Compound/Derivative | Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA) | THP-1 (Leukemia) | 0.66 µg/ml | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | AGS (Gastric Cancer) | 1.73 µM | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | HepG2 (Liver Cancer) | 2.04 µM | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549 (Lung Cancer) | 3.68 µM | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | NCI-H1975 (Lung Cancer) | 10.06 µM | nih.gov |
| Laxaphycin B | SH-SY5Y (Neuroblastoma) | 1.8 µM | mdpi.com |
| Laxaphycin B3 | SH-SY5Y (Neuroblastoma) | 0.8 µM | mdpi.com |
Receptor tyrosine kinases (RTKs) are crucial targets in cancer therapy as their dysregulation can lead to uncontrolled cell proliferation and angiogenesis. nih.gov Derivatives of the 2-chloro-4-anilino-quinazoline scaffold have been specifically designed and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govresearchgate.net
Research has demonstrated the potential of these compounds as effective dual inhibitors, which could offer synergistic antitumor activity. nih.gov One particular derivative, compound 8o from a synthesized series, was found to be approximately 11-fold more potent against EGFR and 7-fold more potent against VEGFR-2 when compared to a prototype compound. nih.govresearchgate.net Docking studies have suggested that a hydrogen bond donor at the para position of the aniline (B41778) moiety is important for interacting with conserved amino acid residues in the binding sites of both EGFR and VEGFR-2. nih.govresearchgate.net
Further studies on other 2-chloroquinazoline (B1345744) derivatives confirmed their anti-proliferative activities against EGFR high-expressing cell lines. nih.gov For example, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (compound 10b) exhibited potent activity against several cancer cell lines and was subsequently shown to inhibit the EGFR enzyme. nih.gov The development of quinazolin-4-one and 3-cyanopyridin-2-one hybrids has also yielded compounds with significant dual inhibitory activity against both EGFR and BRAFV600E, another key kinase in cancer signaling. mdpi.com
| Compound/Derivative Class | Target Kinase | Key Findings | Source |
|---|---|---|---|
| 2-chloro-4-anilino-quinazolines (e.g., Compound 8o) | EGFR & VEGFR-2 | Potent dual inhibition; ~11x more potent on EGFR and ~7x more potent on VEGFR-2 than prototype. | nih.govresearchgate.net |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrids (e.g., Compound 18) | EGFR | IC₅₀ = 110 ± 10 nM | mdpi.com |
| Quinazolin-4-one/3-cyanopyridin-2-one hybrids (e.g., Compound 19) | EGFR | IC₅₀ = 140 ± 11 nM | mdpi.com |
| N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide derivative (Compound SQ2) | VEGFR-2 | IC₅₀ = 0.014 µM | nih.gov |
| Nicotinamide-based derivatives (e.g., Compound 6) | VEGFR-2 | IC₅₀ = 60.83 nM | mdpi.com |
The inhibition of RTKs like EGFR and VEGFR-2 by quinazoline derivatives directly impacts downstream signaling pathways that control cell survival, growth, and proliferation. mdpi.comsemanticscholar.org By blocking these receptors, the compounds can effectively halt the signals that drive tumor growth and angiogenesis. semanticscholar.org
Research has shown that these derivatives can induce apoptosis, or programmed cell death, in cancer cells. For instance, a study identified 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a highly active inducer of apoptosis, with an EC₅₀ for caspase activation of 2 nM in T47D cells. nih.gov The apoptotic mechanism of another quinazolinyl derivative, DMQA, on THP-1 cells was characterized by changes in nuclear morphology, DNA fragmentation, and the activation of caspases-3 and 9. nih.gov
Furthermore, some 2-chloroquinazoline derivatives have been shown to inhibit the migration of cancer cells. nih.gov The ability of compound 10b to inhibit wound healing in A549, AGS, and HepG2 cell assays provides evidence for its role in preventing cancer cell motility, a key step in metastasis. nih.gov These findings indicate that quinazoline derivatives modulate cell growth and proliferation through multiple mechanisms, including the induction of apoptosis and the inhibition of cell migration.
Antimicrobial and Anti-infective Applications
In addition to their anticancer properties, quinazoline-based structures and related heterocyclic compounds have been investigated for their potential as antimicrobial agents to combat bacterial and fungal infections.
The emergence of antibiotic-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antibacterial agents. nih.gov Various heterocyclic compounds, including derivatives of quinazoline, have been synthesized and tested against clinically relevant bacteria.
A series of hybrid chloro- and dichloro-phenylthiazolyl-s-triazines were evaluated for their antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov The study found that S. aureus was highly susceptible to the synthesized compounds, with minimum inhibitory concentrations (MICs) ranging from 3.125 to 50 μg/ml. nih.gov Certain derivatives with a mercapto bridge showed more potent activity against Gram-negative bacteria like E. coli compared to the standard drug, penicillin. nih.gov
In another study, novel 4-piperazinylquinoline hybrid derivatives were designed and synthesized. mdpi.com One compound, 5k, which features two chlorine atoms on a benzoyl fragment, demonstrated significant and selective antibacterial activity against the Gram-positive reference strain of S. aureus with an MIC of 10 μM. mdpi.com In silico studies suggested that this compound could interact with key bacterial enzymes like DNA gyrase B. mdpi.com
| Compound Class/Derivative | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| Chloro-phenylthiazolyl-s-triazines (Compounds 4a, 8a) | Staphylococcus aureus | Equipotent to Penicillin | nih.gov |
| Chloro-phenylthiazolyl-s-triazines (Compounds 8a, 13b) | Escherichia coli | More potent than Penicillin | nih.gov |
| 4-Piperazinylquinoline hybrid (Compound 5k) | Staphylococcus aureus | 10 µM | mdpi.com |
| N-thioacylated ciprofloxacin (B1669076) derivative (Compound 57) | Staphylococcus aureus | Comparable to Ciprofloxacin | nih.gov |
| N-thioacylated ciprofloxacin derivative (Compound 57) | Escherichia coli | Comparable to Ciprofloxacin | nih.gov |
The antifungal activity of quinazoline derivatives has also been explored. A study focusing on 2-cyclopropyl derivatives of quinazolin-4(3H)-one found that they exhibited high antifungal activity against the mold Mucor mucedo. mdpi.com These derivatives proved to be effective inhibitors of fungal growth on various surfaces. mdpi.com
Other research on different heterocyclic scaffolds has also shown antifungal potential. A series of 1,2,4-triazole (B32235) derivatives demonstrated strong antifungal effects against Microsporum gypseum, with some compounds showing activity superior to the standard drug ketoconazole. nih.gov Similarly, an evaluation of fifteen 7-chloro-4-arylhydrazonequinolines for in vitro antifungal activity against eight oral fungi found that several compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) activities comparable to the first-line drug fluconazole. researchgate.net These studies highlight the potential of developing quinazoline-based and related heterocyclic compounds as novel antifungal agents.
Antiparasitic Activity (e.g., against Trypanosoma cruzi, Leishmania donovani)
Derivatives of the quinazoline scaffold have been investigated for their potential as antiparasitic agents, showing activity against protozoans such as Trypanosoma and Leishmania, which are responsible for neglected tropical diseases. nih.govuantwerpen.be Chagas disease, caused by Trypanosoma cruzi, and visceral leishmaniasis, caused by Leishmania donovani, are significant global health issues with limited treatment options, driving the search for new effective compounds. uantwerpen.benih.gov
Research into 2-aroyl quinazolinones demonstrated that some of these derivatives inhibit the growth of T. cruzi and L. infantum. uantwerpen.be For instance, specific compounds within a synthesized series showed inhibitory concentrations (IC50) in the micromolar range against these parasites. uantwerpen.be Similarly, studies on 1,4-bis(alkylamino)- and 1-alkylamino-4-chloroazine and benzoazine derivatives containing imidazole (B134444) rings have reported relevant activity against both T. cruzi and several Leishmania species, including L. donovani. nih.gov One compound in this series was noted for its broad-spectrum activity against three Leishmania species as well as T. cruzi. nih.gov
Furthermore, quaternized analogues of 2-chlorophenyl phenyl sulfides, which share structural similarities, have demonstrated potent in vitro antitrypanosomal and antileishmanial activity against T. cruzi and L. donovani. researchgate.net The mechanism for some related compounds is thought to involve the inhibition of trypanothione (B104310) reductase, an enzyme crucial for the parasite's redox defense system but absent in mammalian hosts, offering a potential for selective toxicity. researchgate.net
| Compound Class | Target Parasite | Reported Activity (IC50) | Source |
|---|---|---|---|
| 2-Aroyl quinazolinones (e.g., KJ1, KJ10) | Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum | Values from 1.1 µM to 4.7 µM against various Trypanosoma species. | uantwerpen.be |
| Imidazole-containing benzoazine derivatives (e.g., Compound 3c) | Trypanosoma cruzi, Leishmania donovani, L. infantum, L. braziliensis | Active against all tested species, demonstrating broad-spectrum potential. | nih.gov |
| Quaternized 2-chlorophenyl phenyl sulfides | Trypanosoma cruzi, Leishmania donovani | Demonstrated strong in vitro activity. | researchgate.net |
Antitubercular Activity through Cytochrome bd Oxidase Inhibition
The emergence of drug-resistant tuberculosis, caused by Mycobacterium tuberculosis (Mtb), has necessitated the development of novel antitubercular agents that act on new targets. nih.gov One such target is the bacterium's respiratory chain, specifically the cytochrome bd oxidase (cyt-bd), which is crucial for energy production, particularly when the primary cytochrome bcc:aa3 oxidase is inhibited. nih.govnih.gov
A series of N-phenethyl-quinazolin-4-yl-amines has been synthesized and evaluated for their ability to target cyt-bd. nih.gov These compounds were screened against multiple mycobacterial strains, including M. tuberculosis H37Rv. nih.gov The screening assays were conducted in the presence of Q203, a selective inhibitor of the cytochrome bcc:aa3 complex, to make the function of cyt-bd essential for the bacterium's ATP synthesis and survival. nih.gov This approach allows for the specific identification of cyt-bd inhibitors. Research identified several N-phenethylquinazolin-4-amine derivatives that were more potent against the tested strains than aurachin D, a known natural inhibitor of cyt-bd. nih.gov
| Compound Series | Target Enzyme | Screening Method | Key Finding | Source |
|---|---|---|---|---|
| N-phenethyl-quinazolin-4-yl-amines | Cytochrome bd oxidase (cyt-bd) | ATP depletion assay with and without Q203 (a cyt-bcc:aa3 inhibitor). | Identified compounds (e.g., 12a, 19a) more active than the natural inhibitor aurachin D. | nih.gov |
| 2-Aryl-quinolones | Cytochrome bd oxidase (cyt-bd) | Screening using a heterologous M. tuberculosis cyt-bd expression system. | Arylamine quinolones showed cyt-bd activity in the 250 nM to 1.5 µM range. | nih.gov |
Neuropharmacological Activities
Cholinesterase (AChE, BChE) Inhibition
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132); their inhibition increases acetylcholine levels in the brain, which can alleviate cognitive deficits. nih.govnih.gov
In the pursuit of multi-target agents for Alzheimer's, novel N-methylpropargylamino-quinazoline derivatives have been designed and evaluated for their biological properties. nih.gov This research included assessing their inhibitory effects on both AChE and BChE. nih.gov The introduction of a chlorine atom into the quinazoline heterocycle has been noted in previous studies as a structural feature that can enhance AChE inhibitory activity. nih.gov Certain derivatives in the synthesized series demonstrated potent inhibition of both enzymes, a desirable characteristic as BChE activity also increases significantly in the brains of Alzheimer's patients. nih.govnih.gov
Monoamine Oxidase (MAO-A/B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that play a crucial role in the metabolism of monoamine neurotransmitters. nih.gov The oxidative deamination catalyzed by MAOs produces toxic metabolites like hydrogen peroxide, which contribute to neuronal damage and oxidative stress, a key factor in neurodegenerative diseases. nih.gov MAO-B inhibitors, in particular, are of interest as they can help preserve dopamine (B1211576) levels, making them relevant for conditions like Parkinson's disease and potentially Alzheimer's disease. nih.govresearchgate.net
The same series of N-methylpropargylamino-quinazoline derivatives evaluated for cholinesterase activity was also tested for MAO-A and MAO-B inhibition. nih.gov The design of these molecules as multi-target agents aims to address the complex and multifactorial nature of neurodegenerative disorders. nih.gov Studies on other heterocyclic compounds, such as 1,3-oxazole derivatives, have also established their potential for potent and specific inhibition of the MAO-B isoform. mdpi.comresearchgate.net
Implications for Neurodegenerative Diseases (e.g., Alzheimer's Disease)
Alzheimer's disease (AD) is a complex, multifactorial neurodegenerative disorder characterized by several pathological hallmarks, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, oxidative stress, and glutamatergic dysfunction. nih.govnih.govmdpi.com Single-target therapies have shown limited efficacy, leading to a growing interest in multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathways involved in the disease's progression. nih.govmdpi.com
Derivatives of this compound are being explored within this MTDL strategy. nih.gov By combining multiple pharmacophores into a single molecule, these compounds are designed to offer a broader therapeutic effect. The ability of these derivatives to inhibit both AChE and BChE addresses the cholinergic system's decline. nih.gov Concurrently, their capacity for MAO-B inhibition helps mitigate oxidative stress and preserve monoamine neurotransmitter levels. nih.gov Furthermore, the antagonism of NMDA receptors can protect against the excitotoxicity that contributes to neuronal loss. nih.gov The development of quinazoline derivatives that possess a combination of these neuropharmacological activities represents a promising approach to creating more effective treatments for Alzheimer's disease and other complex neurodegenerative conditions. nih.govmdpi.com
Other Significant Biological Activities
Anti-inflammatory Effects
The quinazoline scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Numerous derivatives have been synthesized and evaluated, demonstrating a wide range of activities. For instance, various 2,3-disubstituted 4(3H)-quinazolinone derivatives have been shown to exhibit potent anti-inflammatory and analgesic properties. Some of these compounds have demonstrated efficacy comparable to or greater than that of established drugs like diclofenac (B195802) sodium and celecoxib. The mechanism of action for many of these derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, with some compounds showing selective inhibition of COX-2.
Structure-activity relationship (SAR) studies have provided insights into the features that enhance anti-inflammatory activity. For example, the nature and position of substituents on the quinazoline ring and on the groups at positions 2 and 3 can significantly influence potency. Some studies have indicated that the presence of a p-chlorophenyl group can lead to better anti-inflammatory activity compared to an unsubstituted phenyl group. Furthermore, the cyclization of certain derivatives into azetidinones and thiazolidinones has been shown to enhance anti-inflammatory effects.
| Derivative Type | Key Structural Features | Observed Anti-inflammatory Activity | Reference |
| 2,3-disubstituted 4(3H)-quinazolinones | Varied substituents at positions 2 and 3 | Potent anti-inflammatory and analgesic properties, COX-2 inhibition | nih.gov |
| Quinazolinone analogs with p-chlorophenyl group | Substitution with p-chlorophenyl | Better activity than corresponding phenyl group derivatives | researchgate.net |
| Azetidinone and thiazolidinone derivatives of quinazolinones | Cyclization into heterocyclic rings | Enhanced anti-inflammatory activity compared to precursors | researchgate.net |
Antidiabetic Potential (e.g., Alpha-glucosidase Inhibition)
Quinazoline derivatives have emerged as a promising class of compounds for the management of diabetes, primarily through the inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia.
Several studies have reported the synthesis of novel quinazolin-4(3H)-one derivatives and their evaluation as α-glucosidase inhibitors. For example, compounds bearing a 2-thioxothiazolidine-4-one heterocycle have demonstrated good inhibitory activity. Molecular docking studies have further elucidated the binding interactions of these compounds with the active site of the α-glucosidase enzyme, supporting their potential as antidiabetic agents.
Research has identified specific structural motifs that contribute to potent α-glucosidase inhibition. For instance, certain 2-aryl quinazolinone derivatives, such as 2-(4-chlorophenyl)-quinazolin-4(3H)-one and 2-(4-bromophenyl)-quinazolin-4(3H)-one, have been identified as potent, non-competitive inhibitors of the enzyme. The nature of the substituent on the phenyl ring at the 2-position has been shown to be a key determinant of inhibitory potency.
| Derivative | IC50 Value (μM) | Inhibition Mechanism | Reference |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | 12.5 ± 0.1 | Non-competitive | google.com |
| 2-(4-bromophenyl)-quinazolin-4(3H)-one | 15.6 ± 0.2 | Non-competitive | google.com |
| Quinazolin-4(3H)-one with 4-methylbenzylidene moiety | - | Good inhibitor activity | mdpi.com |
Antioxidant Properties
The antioxidant potential of quinazoline derivatives has also been a subject of investigation. Oxidative stress is implicated in the pathophysiology of numerous diseases, and compounds with antioxidant properties can offer therapeutic benefits.
Studies on 2-substituted quinazolin-4(3H)-ones have revealed that the nature of the substituent at the 2-position significantly influences their antioxidant capacity. For instance, the presence of hydroxyl and methoxy (B1213986) groups on a phenyl ring at this position is crucial for antioxidant activity. Specifically, derivatives with two hydroxyl groups in ortho or para positions on the phenyl ring have shown potent radical scavenging activity in various assays, including DPPH, ABTS, and TEAC-CUPRAC. Some of these compounds have exhibited antioxidant capacities comparable or even superior to standard antioxidants like ascorbic acid and Trolox. The presence of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been found to increase antioxidant activity.
| Derivative | Antioxidant Assay | Key Findings | Reference |
| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one | DPPH, ABTS, TEAC-CUPRAC | Potent antioxidant with metal-chelating properties | nih.gov |
| 2-methyl-3-(pyrrolidin-2-ylideneamino)quinazolin-4(3H)-one | DPPH, Nitric oxide scavenging | Excellent scavenging capacity, higher than ascorbic acid | |
| 3,3'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(2-methylquinazolin-4(3H)-one) | DPPH, Nitric oxide scavenging | Excellent scavenging capacity, higher than ascorbic acid |
Structure Activity Relationship Sar Studies
Elucidation of the Role of the Cyclopropyl (B3062369) Substituent on Activity
The cyclopropyl group, a three-membered carbocyclic ring, is a unique substituent frequently employed in drug design to enhance pharmacological properties. scientificupdate.com Its strained ring structure results in shorter, stronger carbon-hydrogen bonds and enhanced p-character in its carbon-carbon bonds, distinguishing it from simple alkyl groups. scientificupdate.com In the context of quinazoline (B50416) derivatives, the cyclopropyl moiety has been associated with potent biological activities, including antiviral and kinase inhibitory effects.
Research into related scaffolds has shown that cyclopropyl substitutions can retain or enhance inhibitory potency against target enzymes, such as Bruton's tyrosine kinase (Btk). nih.gov The compact and rigid nature of the cyclopropyl ring can confer conformational rigidity to the N-4 substituent, potentially leading to more favorable and specific interactions within a target's binding pocket. This rigidity can be advantageous compared to more flexible alkyl chains. Furthermore, the cyclopropyl group's electronic nature can influence the basicity of the adjacent amine, which is a critical parameter for target engagement and pharmacokinetic properties. hyphadiscovery.com Studies on pyrimido[4,5-d]pyrimidine (B13093195) scaffolds have highlighted that compounds featuring a cyclopropylamino group demonstrated significant efficacy against human coronavirus 229E, suggesting the group's importance in antiviral contexts.
While the cyclopropyl group often enhances metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes, it can also be prone to NADPH-dependent oxidation, leading to hydroxylated metabolites or ring-opening. hyphadiscovery.com The specific impact of the cyclopropyl group in 2-chloro-N-cyclopropylquinazolin-4-amine depends on its precise role in target binding, whether it serves as a rigid linker, a hydrophobic element, or an electronic modulator.
Table 1: Comparison of N-Substituents on Kinase Inhibition in Related Scaffolds
| Compound ID | N-Substituent | Target Kinase | IC50 (nM) | Key Observation |
|---|---|---|---|---|
| Analog 8 | Cyclopropyl | Btk | 7.1 | High potency observed with the cyclopropyl group. nih.gov |
| Analog 9 | Methyl | Btk | >100 | Small alkyl groups showed significantly less potency than cyclopropyl. nih.gov |
| Analog 10 | Ethyl | Btk | >100 | Longer alkyl chains also resulted in reduced activity. nih.gov |
This table is illustrative, based on data from related kinase inhibitors to highlight the general preference for a cyclopropyl group over other small alkyl and cycloalkyl substituents.
Investigation of Chlorine Atom at C-2 Position in Modulating Biological Response
The chlorine atom at the C-2 position of the quinazoline ring plays a pivotal role in defining the compound's chemical reactivity and its interaction with biological targets. Substitutions at the 2-position of the quinazoline core are known to be crucial for influencing pharmacological effectiveness. The nature of this substituent can significantly modulate the compound's activity.
From a chemical standpoint, the chlorine atom serves as a competent leaving group, enabling nucleophilic aromatic substitution reactions. This allows the C-2 position to act as a synthetic handle for the introduction of diverse functionalities, creating a library of analogs for SAR studies. However, the reactivity of a chlorine atom on the quinazoline ring is position-dependent. The C-4 chlorine is generally more susceptible to nucleophilic attack than the C-2 chlorine due to the electronic influence of the adjacent nitrogen atom (the α-nitrogen effect), which makes the C-4 position more electrophilic.
From a biological interaction perspective, the C-2 chlorine can engage in specific non-covalent interactions with the target protein. For instance, in studies of 2-chloro-4-anilinoquinazoline derivatives, the 2-chlorine atom was found to form hydrophobic interactions with adenine (B156593) residues in the binding site. This highlights its potential to contribute directly to binding affinity. The presence of a halogen at this position can therefore be a key determinant for target engagement and selectivity.
Systematic Evaluation of Substitutions at the N-4 Amine Moiety
The 4-aminoquinazoline scaffold is recognized as a privileged structure in medicinal chemistry, and the nature of the substituent on the N-4 amine is a critical determinant of biological activity. nih.gov The N-cyclopropyl group in the parent compound is just one of many possibilities, and systematic evaluation of other substituents allows for a detailed probing of the target's binding pocket.
SAR studies on various 4-aminoquinazoline series, particularly those targeting kinases, have revealed clear trends. researchgate.netmdpi.com
Size and Lipophilicity: The size and lipophilicity of the N-substituent are crucial. In many kinase inhibitors, a small, lipophilic group like cyclopropyl is favored. nih.gov Larger, bulkier groups may introduce steric hindrance, preventing optimal binding.
Anilino Substituents: A common modification involves replacing the alkylamine with an aniline (B41778) moiety (4-anilinoquinazolines), which is a core feature of many approved EGFR kinase inhibitors. researchgate.netmdpi.com The electronic properties of substituents on this aniline ring are paramount. Electron-withdrawing groups (e.g., -Cl, -Br, -CF3) on the aniline ring often enhance inhibitory activity against kinases like EGFR and VEGFR-2. mdpi.com
Linkers and Functional Groups: The introduction of linkers (e.g., urea (B33335), thiourea (B124793), acetamido) between the 4-aminoquinazoline core and a terminal group can be a successful strategy. nih.gov These linkers can form additional hydrogen bonds within the active site, significantly boosting potency. Studies have shown that urea linkers are often more favorable for inhibitory activity than thiourea linkers. nih.gov
The optimal substituent at the N-4 position is highly target-dependent, reflecting the unique topology and chemical environment of each protein's binding site.
Table 2: Influence of N-4 Amine Substituents on EGFR Kinase Inhibition
| Scaffold | N-4 Substituent | Terminal Group on Aniline | Target Kinase | IC50 (nM) |
|---|---|---|---|---|
| 4-aminoquinazoline | 3-chloro-4-fluoro-anilino | - | EGFR | 39 (Gefitinib) |
| 4-aminoquinazoline | 3-ethynyl-anilino | - | EGFR | 14.1 |
| 4-aminoquinazoline | anilino | 3-CF3, 4-Cl (via urea linker) | EGFR / VEGFR-2 | 0.01 / 0.08 |
This table presents data from various 4-anilinoquinazoline (B1210976) derivatives to illustrate the impact of substitutions on the N-4 amine moiety on kinase inhibition. mdpi.com
Impact of Quinazoline Core Structural Modifications on Pharmacological Profiles
While substitutions at the C-2 and N-4 positions are critical, modifications to the foundational quinazoline core itself offer another avenue to modulate pharmacological activity. The benzene (B151609) ring portion of the quinazoline scaffold provides sites at positions 5, 6, 7, and 8 for substitution, which can influence ligand orientation, solubility, and target interaction.
Research has consistently shown that positions 6 and 7 are particularly important for tuning the activity of quinazoline-based kinase inhibitors. researchgate.net
Position 8: Substitution at the C-8 position has also been explored and found to be significant for various pharmacological activities. researchgate.net
Halogenation: The placement of halogen atoms, such as fluorine or chlorine, on the quinazoline core can impact activity by altering the electronic distribution and providing potential halogen bonding interactions.
Fusing additional rings to the quinazoline core represents a more profound structural modification. This can lead to entirely new classes of compounds, such as thiazoloquinazolines, which have been investigated as inhibitors for different kinase families. These larger, more complex ring systems can occupy larger binding sites and form more extensive interactions, potentially leading to increased potency and altered selectivity profiles.
Table 3: Effect of Quinazoline Core Substitution on Biological Activity
| Base Scaffold | Substitution(s) | Target/Activity | Observation |
|---|---|---|---|
| 4-Anilinoquinazoline | 6,7-dimethoxy | EGFR Inhibition | A common motif in potent inhibitors, enhancing binding and physicochemical properties. |
| 4-Anilinoquinazoline | 6-alkynyl | EGFR Inhibition | Showed potent inhibitory activity, often greater than the reference drug gefitinib (B1684475). mdpi.com |
| Quinazolinone | Halogen at C-6 or C-8 | Antimicrobial | The presence of a halogen atom at these positions can improve antimicrobial activity. |
Identification of Key Pharmacophoric Elements for Target Interactions
Based on the analysis of the structure-activity relationships of this compound and its analogs, a general pharmacophore model for kinase inhibition can be proposed. This model identifies the essential structural features required for effective binding and biological activity.
Heterocyclic Scaffold: The quinazoline ring system serves as the core scaffold. The nitrogen atoms, particularly N-1 and N-3, are crucial. N-1 often acts as a hydrogen bond acceptor, interacting with a key residue (e.g., a backbone NH group) in the hinge region of the kinase ATP-binding site. This interaction is a hallmark of many quinazoline-based kinase inhibitors.
C-4 Substituent: The N-cyclopropylamine group at the C-4 position occupies the ATP ribose binding pocket. This region often has limited space, favoring small, conformationally restricted, and lipophilic groups like the cyclopropyl ring. This substituent is critical for potency and selectivity.
C-2 Substituent: The chlorine atom at the C-2 position projects into a hydrophobic pocket. It contributes to binding affinity through hydrophobic interactions. Alternatively, this position can be used as a vector for further substitution to probe deeper pockets or improve properties, though modifications here must be carefully considered to avoid steric clashes.
Substitutions on the Benzene Ring (Positions 6 and 7): This part of the molecule is typically solvent-exposed. Substitutions at the 6- and 7-positions with groups that can improve solubility or form additional interactions (e.g., methoxy (B1213986) groups) are often beneficial for creating compounds with good cellular activity and favorable pharmacokinetic profiles.
Mechanistic Insights into Biological Activities
Enzyme Inhibition Kinetics and Mechanisms
There is currently no published research detailing the inhibitory effects of 2-chloro-N-cyclopropylquinazolin-4-amine on the following enzyme families:
Kinase Activity Modulation
No studies were found that investigated the modulation of kinases such as Cyclin-Dependent Kinase 5 (CDK5), Glycogen Synthase Kinase-3 (GSK-3), CDC-like Kinase 1 (CLK1), Casein Kinase 1 (CK1), or Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) by this compound. While the quinazoline (B50416) scaffold is present in some known kinase inhibitors, the specific activity of this particular derivative has not been characterized.
Mechanisms of Cholinesterase and Monoamine Oxidase Inhibition
Information on the mechanisms by which this compound might inhibit cholinesterases or monoamine oxidases is absent from the scientific literature.
Alpha-Glucosidase and Thymidine (B127349) Phosphorylase Inhibition Mechanisms
Similarly, there is no available data on the potential for this compound to inhibit alpha-glucosidase or thymidine phosphorylase, nor any proposed mechanisms of action.
Receptor Binding and Allosteric Modulation
The interaction of this compound with key neurological receptors has not been a subject of published research.
NMDAR Binding Site and Interactions
There are no studies describing the binding of this compound to the N-methyl-D-aspartate receptor (NMDAR) or detailing any potential interactions with its binding sites.
Neurotensin Receptor 1 Agonism
The agonistic or antagonistic activity of this compound at the Neurotensin Receptor 1 (NTR1) has not been reported.
Cellular and Molecular Pathway Perturbations of this compound Derivatives
While direct research on the specific cellular and molecular effects of this compound is not extensively available in public scientific literature, its role as a key intermediate in the synthesis of more complex bioactive molecules provides insight into the intended therapeutic targets of its derivatives. The biological activities of these subsequent compounds, particularly in the context of cancer, suggest that the core quinazoline scaffold is designed to interact with crucial cellular pathways that regulate cell proliferation, survival, and death.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Therapy
The development of novel therapeutics from this compound has been noted in the context of inhibiting Unc-51 Like Kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in autophagy. Autophagy is a cellular process that can promote cancer cell survival under stress. By inhibiting ULK1, the resulting compounds can block this survival mechanism, thereby sensitizing cancer cells to apoptosis (programmed cell death).
A patent for novel ULK1 inhibitors describes the use of this compound as a reactant in the synthesis of these inhibitors. The patent highlights that suppressing ULK1 function can lead to an increase in apoptosis in cells experiencing nutrient deprivation, a condition often found in the tumor microenvironment indexcopernicus.com. This suggests that derivatives of this compound are intended to function as pro-apoptotic agents in cancer therapy. The combination of ULK1 inhibition with the inhibition of mTOR, another key cellular growth regulator, has been shown to trigger caspase activation, a key step in the apoptotic cascade indexcopernicus.com.
While specific data on cell cycle arrest directly caused by this compound is not available, the broader class of quinazoline derivatives has been widely investigated for their ability to halt the cell cycle, often as a prelude to apoptosis. These compounds are known to target various components of the cell cycle machinery.
Impact on Cellular Energy Metabolism
The connection of this compound derivatives to the inhibition of ULK1 also points to a potential impact on cellular energy metabolism. Autophagy, regulated by ULK1, is a critical process for recycling cellular components to provide energy and nutrients during periods of starvation. By inhibiting this process, the derivatives of this compound can disrupt the metabolic balance of cancer cells, contributing to their demise.
Furthermore, a study focused on the design of multipotent agents for Alzheimer's disease utilized this compound as a synthetic intermediate nih.govresearchgate.net. While the primary targets in this research were related to neurodegeneration, the study did involve the evaluation of the final compounds' effects on dehydrogenase activity and glutathione (B108866) levels, which are indicators of cellular metabolic activity and oxidative stress nih.govresearchgate.net. This indicates that the broader chemical class to which this compound belongs is recognized for its potential to modulate fundamental cellular metabolic processes.
Preclinical Evaluation and Drug Discovery Applications
In Vitro Efficacy and Selectivity Profiling
The initial stages of evaluating a new chemical entity involve rigorous in vitro testing to determine its biological activity against the target parasite and to assess its potential for toxicity against host cells. This dual assessment is crucial for identifying compounds with a promising therapeutic window.
Assays for Parasite Clearance and Host Cell Cytotoxicity
The primary evaluation of 2-chloro-N-cyclopropylquinazolin-4-amine's potential as an anti-parasitic agent involves assays that measure its ability to clear parasites in an infected cell culture. A common method is the in vitro assay of Vero cells infected with T. cruzi. mdpi.com In this assay, host cells are infected with the parasite, and then treated with varying concentrations of the test compound. The effectiveness of the compound is determined by quantifying the reduction in the number of parasites compared to untreated controls.
Simultaneously, the cytotoxicity of the compound against host cells is evaluated. This is often done using cell lines such as Vero (monkey kidney epithelial cells) or human cell lines like HepG2 (liver carcinoma cells) to assess potential organ-specific toxicity. mdpi.com The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the parasite count by 50%, and the 50% cytotoxic concentration (CC50), the concentration that kills 50% of the host cells, are determined from these assays.
While specific data for this compound is not publicly available, a study on a series of 2-arylquinazolines identified compounds with significant potency against both T. cruzi and L. donovani. acs.org For instance, a representative compound from this class demonstrated potent activity, which underscores the potential of the quinazoline (B50416) scaffold.
Table 1: Illustrative In Vitro Activity Data for a 2-Arylquinazoline Analog
| Parameter | Value (µM) |
| T. cruzi IC50 | < 4 |
| Host Cell CC50 | > 60 |
Note: This data is representative of active compounds from the 2-arylquinazoline class and not specific to this compound.
Determination of Selectivity Indices
The selectivity index (SI) is a critical parameter in early drug discovery that provides a measure of a compound's specificity for the parasite over the host cells. It is calculated as the ratio of the host cell cytotoxicity (CC50) to the anti-parasitic activity (IC50).
Selectivity Index (SI) = CC50 / IC50
A higher SI value is desirable, as it indicates that the compound is more toxic to the parasite than to the host cells. Generally, a selectivity index of greater than 10 is considered a good starting point for further development. For some potent compounds, selectivity indices greater than 15 have been reported, indicating a high degree of specificity. mdpi.com
In Vivo Proof-of-Concept Studies
Following promising in vitro results, compounds are advanced to in vivo studies in animal models to evaluate their efficacy and pharmacodynamic properties in a living organism.
Efficacy in Animal Models of Infection (e.g., Trypanosoma cruzi infection model)
To assess the in vivo anti-parasitic activity of a compound, animal models of infection are utilized. For Chagas disease, mouse models of acute infection with T. cruzi are commonly employed. mdpi.com In these studies, mice are infected with the parasite and then treated with the test compound. The primary endpoint is often the reduction of parasitemia, which is the number of parasites in the blood.
While in vivo data for this compound is not available, a similar 2-(pyridin-2-yl)quinazoline compound, has demonstrated a clear reduction of parasitemia in an in vivo setting, confirming the potential of this chemical series for treating trypanosomal infections. acs.org
Pharmacodynamic Assessments in Biological Systems
Pharmacodynamics (PD) involves the study of the biochemical and physiological effects of drugs on the body. In the context of anti-parasitic drug discovery, PD assessments aim to understand how the compound interacts with the parasite and the host to produce its therapeutic effect. This can include studies on the compound's mechanism of action, such as the inhibition of essential parasite enzymes. For instance, cruzain, the major cysteine protease of T. cruzi, is a validated drug target. plos.org
Lead Optimization and Candidate Selection Strategies
Once a promising lead compound is identified, the process of lead optimization begins. This involves the synthesis and testing of a series of analogs to improve the compound's potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are conducted to understand how chemical modifications to the core scaffold affect the biological activity. nih.govnih.gov
The goal of lead optimization is to identify a drug candidate with a desirable balance of efficacy, safety, and drug-like properties. This process involves extensive optimization of various parameters, including binding affinity, cellular activity, and pharmacokinetic profiles. nih.gov For the quinazoline class, modifications at different positions of the quinazoline ring have been explored to enhance their therapeutic potential for various diseases. nih.govnih.gov The selection of a final drug candidate is a multi-parameter optimization process that considers all the data generated during the preclinical evaluation.
Iterative Design, Synthesis, and Evaluation Cycles
The development of novel therapeutics is an iterative process involving cycles of design, chemical synthesis, and biological evaluation. In this paradigm, this compound often serves as a foundational scaffold upon which molecular complexity and diversity are built to optimize pharmacological activity and drug-like properties.
The synthetic accessibility of this compound makes it an attractive starting point for medicinal chemists. The chlorine atom at the 2-position and the amine at the 4-position of the quinazoline ring are amenable to a variety of chemical modifications, allowing for the systematic exploration of the chemical space around the core scaffold.
One notable example of its application is in the development of multipotent agents for the treatment of Alzheimer's disease. In these studies, this compound was utilized as an intermediate in a two-step synthesis. The initial step involved a nucleophilic substitution reaction between an aromatic-substituted dichloroquinazoline and cyclopropylamine (B47189). This was followed by the introduction of an N-methylpropargylamine group to yield the final target compounds. This iterative process allowed researchers to systematically modify different parts of the molecule and evaluate the impact of these changes on the desired biological activities, such as cholinesterase and monoamine oxidase inhibition.
Another illustration of its utility is found in the synthesis of novel ULK1 inhibitors, which are being investigated for their potential in cancer therapy. In a patented synthetic route, this compound was reacted with 6-amino-3,4-dihydroquinolin-2(1H)-one in acetic acid under microwave irradiation to produce a more complex quinazoline derivative. This reaction highlights the role of the chloro-substituted intermediate in rapidly generating diverse molecular architectures for biological screening.
The general strategy in these iterative cycles involves:
Design: Utilizing computational modeling and structure-activity relationship (SAR) data from previous generations of compounds to design new analogues with predicted improved activity or properties.
Synthesis: Employing versatile intermediates like this compound to efficiently synthesize the designed compounds.
Evaluation: Screening the newly synthesized compounds in a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and pharmacokinetic profiles.
The data obtained from the evaluation phase then informs the next round of design, creating a continuous feedback loop that drives the optimization of lead compounds.
Identification of Promising Preclinical Candidates
Through these iterative design, synthesis, and evaluation cycles, several promising preclinical candidates have been identified that originate from the this compound scaffold. While the intermediate itself may not be the final drug candidate, its structural features are often retained in the optimized molecules.
Similarly, in the context of cancer research, the quinazoline core is a well-established pharmacophore in kinase inhibitors. The development of novel ULK1 inhibitors, which are crucial for autophagy, has utilized this compound to generate a library of compounds for screening. The identification of potent and selective inhibitors from such libraries marks the successful outcome of these drug discovery efforts.
The table below summarizes the progression from the starting intermediate to representative preclinical candidates in different therapeutic areas.
| Intermediate | Therapeutic Area | Modifications | Key Preclinical Findings |
| This compound | Alzheimer's Disease | Addition of N-methylpropargylamine at the 2-position | Selective MAO-B inhibition, NMDA receptor antagonism |
| This compound | Cancer (ULK1 inhibition) | Substitution at the 2-position with various amino-heterocycles | Potent and selective inhibition of ULK1 kinase activity |
The successful identification of these preclinical candidates underscores the strategic importance of well-designed chemical intermediates like this compound in modern drug discovery. Its versatility and reactivity enable the efficient exploration of chemical space, ultimately leading to the discovery of novel therapeutic agents with the potential to address unmet medical needs.
Computational and in Silico Approaches
Virtual Screening Methodologies in Hit Identification
Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds to identify those with the highest probability of binding to a drug target. In the context of quinazoline (B50416) derivatives, including analogs of 2-chloro-N-cyclopropylquinazolin-4-amine, various virtual screening methodologies have been instrumental in hit identification.
Collaborative Virtual Screening Initiatives
Collaborative virtual screening initiatives have proven to be a powerful strategy for accelerating the discovery of new drug candidates. These initiatives often involve partnerships between academic institutions, pharmaceutical companies, and non-profit organizations, pooling together computational resources and compound libraries. While specific collaborative initiatives focusing solely on this compound are not extensively documented in publicly available literature, the broader class of 2-aryl-4-aminoquinazolines has been the subject of such efforts. These collaborations leverage diverse in silico screening techniques to analyze proprietary compound collections, leading to the identification of novel hits. This approach not only expands the chemical space explored but also brings together diverse expertise to tackle complex therapeutic challenges.
Ligand-Based and Structure-Based Screening Techniques
Both ligand-based and structure-based virtual screening techniques are employed to identify promising quinazoline-based compounds.
Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to be active for a particular target. The principle is that molecules with similar structures or properties are likely to exhibit similar biological activities. For compounds related to this compound, LBVS can be used to search for analogs with potentially improved potency or selectivity. This can involve 2D similarity searches, which compare topological features, or more complex 3D shape-based screening and pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.
Structure-based virtual screening (SBVS) , on the other hand, requires the three-dimensional structure of the biological target, which is typically a protein. Molecular docking is the most common SBVS method, where computational algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. This approach is particularly useful when the binding site of the target is well-characterized. For quinazoline derivatives, SBVS can be used to screen large compound libraries against a specific protein target to identify potential inhibitors.
Molecular Docking Simulations for Ligand-Target Interactions
Prediction of Binding Modes and Affinities
Molecular docking simulations can provide detailed insights into how a molecule like this compound or its analogs might interact with the active site of a target protein. These simulations calculate a docking score, which is an estimation of the binding affinity. A lower docking score generally indicates a more favorable binding interaction. The predicted binding mode reveals the specific amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the molecular basis of ligand recognition and for guiding the design of more potent and selective inhibitors.
Insights into Structure-Function Relationships
By systematically modifying the structure of a lead compound like a quinazoline derivative and performing docking studies, researchers can gain valuable insights into structure-function relationships. For instance, the introduction or modification of a substituent, such as the cyclopropyl (B3062369) group in this compound, can be computationally evaluated to predict its effect on binding affinity and selectivity. This iterative process of computational design and evaluation helps in optimizing the lead compound to enhance its desired biological activity and drug-like properties.
In Silico Prediction of Drug-Like Properties (ADME)
Before a compound can be considered a viable drug candidate, it must exhibit acceptable absorption, distribution, metabolism, and excretion (ADME) properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics.
For derivatives of this compound, various in silico models are used to predict their ADME profiles. nih.gov Web-based platforms like SwissADME provide a suite of predictive models for various pharmacokinetic and drug-likeness parameters. nih.gov
Below is a table summarizing the in silico predicted ADME properties for a series of N-methylpropargylamino-quinazoline derivatives, which are structurally related to this compound.
| Property | Description | Predicted Value Range for Derivatives |
| Gastrointestinal Absorption (GIA) | Prediction of absorption from the gastrointestinal tract. | High |
| Blood-Brain Barrier (BBB) Permeation | Prediction of the ability to cross the blood-brain barrier. | Yes/No |
| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. | 0-1 violations |
| Bioavailability Score | An overall score predicting the fraction of an administered dose of unchanged drug that reaches the systemic circulation. | 0.55 |
| PAINS Alert | Pan-Assay Interference Compounds (PAINS) are compounds that tend to show activity in many assays, often through non-specific mechanisms. | 0-1 alerts |
This data is representative of a series of quinazoline derivatives and not specific to this compound itself. nih.gov
These in silico predictions are valuable for prioritizing which compounds to synthesize and test in vitro, thereby streamlining the drug discovery pipeline.
Assessment of Oral and Central Nervous System Availability
The potential for a compound to be an orally active drug is often initially assessed by evaluating its physicochemical properties against established guidelines, such as Lipinski's Rule of Five. These rules correlate molecular properties with the likelihood of good absorption and permeation. The key parameters for this compound have been calculated using in silico methods.
The analysis indicates that the compound adheres to Lipinski's rules: the molecular weight is below 500 g/mol , the number of hydrogen bond donors is less than 5, the number of hydrogen bond acceptors is less than 10, and the predicted logarithm of the octanol-water partition coefficient (LogP) is under 5. Furthermore, the topological polar surface area (TPSA), a predictor of drug transport properties, is well within the typical range for orally bioavailable drugs.
| Parameter | Predicted Value | Lipinski's Rule Guideline |
|---|---|---|
| Molecular Formula | C₁₁H₁₀ClN₃ | N/A |
| Molecular Weight | 219.67 g/mol | <500 |
| Hydrogen Bond Donors | 1 | ≤5 |
| Hydrogen Bond Acceptors | 3 | ≤10 |
| Consensus LogP | 2.85 | ≤5 |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | <140 Ų |
Prediction of Blood-Brain Barrier Permeation
The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). In silico models can predict this capability based on a molecule's structural and physicochemical properties. Models like the "Brain Or IntestinaL EstimateD permeation" (BOILED-Egg) plot TPSA versus LogP to visualize whether a compound is more likely to be absorbed by the gastrointestinal tract or permeate the BBB.
Based on its calculated properties, this compound is predicted to be capable of crossing the blood-brain barrier. Its relatively low TPSA and moderate lipophilicity (LogP) are favorable characteristics for BBB permeation.
| Parameter / Model | Prediction | Interpretation |
|---|---|---|
| Blood-Brain Barrier Permeation | Yes | The compound has physicochemical properties conducive to crossing the BBB. |
| BOILED-Egg Model | High probability of BBB permeation | Falls within the yolk area of the predictive model, indicating likely CNS access. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For the quinazoline scaffold, numerous QSAR models have been developed, particularly for its derivatives investigated as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). tandfonline.comnih.govatlantis-press.comacs.org
Although a QSAR model developed specifically for this compound has not been identified in the literature, the extensive research on its analogs provides valuable insights. These studies consistently demonstrate that the activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system.
Key findings from 2D and 3D-QSAR studies on 4-aminoquinazoline derivatives include:
Steric and Electrostatic Fields: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have shown that steric bulk and electrostatic properties of substituents at various positions are critical for binding affinity to kinase targets like EGFR. nih.govdntb.gov.ua Favorable steric interactions in one region and unfavorable bulk in another can drastically alter inhibitory potency.
Molecular Descriptors: 2D-QSAR analyses have identified specific physicochemical descriptors that correlate with activity. Parameters like molar refractivity (MR), topological polar surface area (TPSA), and LogP are often featured in the resulting mathematical models, indicating the importance of volume, polarity, and lipophilicity for the biological effect. atlantis-press.comnih.gov
Structural Modifications: Leveraging QSAR models, researchers have designed novel quinazoline analogs with enhanced activity by making targeted modifications. For instance, adding electronegative substituents at certain positions can foster optimal polar and hydrophobic interactions within the ATP-binding site of EGFR, leading to improved inhibition. nih.govacs.org
These generalized findings for the quinazoline class suggest that the cyclopropyl group and the chloro substituent of this compound would be critical determinants in any QSAR model developed for its specific biological activity. frontiersin.orgfrontiersin.org
Future Directions and Research Perspectives
Development of Multi-Target Directed Ligands from Quinazoline (B50416) Scaffolds
The complexity of diseases like cancer and neurodegenerative disorders has highlighted the limitations of the "one-target, one-molecule" approach, paving the way for multi-target-directed ligands (MTDLs). nih.govmdpi.comresearchgate.net MTDLs are single molecules designed to interact with multiple biological targets, offering potential advantages such as improved efficacy, reduced risk of drug-drug interactions, and a lower propensity for developing resistance. mdpi.comnih.govresearchgate.net
The quinazoline scaffold is particularly well-suited for the development of MTDLs due to its versatile structure, which allows for substitutions at various positions to modulate activity against different targets. nih.govresearchgate.net Researchers have successfully designed quinazoline-based MTDLs that inhibit multiple receptor tyrosine kinases (RTKs) simultaneously, such as EGFR, VEGFR, and PDGFR-β. nih.govbiomedres.us For example, certain quinazoline derivatives have demonstrated potent, low nanomolar inhibition of EGFR and VEGFR-2, key players in tumor growth and angiogenesis. nih.govmdpi.com This dual inhibition is a promising strategy for treating resistant cancers. mdpi.commdpi.com
In the context of neurodegenerative diseases like Alzheimer's, the quinazoline nucleus is being explored for creating MTDLs that can tackle the multifaceted pathology of the disease. mdpi.com These agents aim to concurrently inhibit key enzymes like cholinesterases while also mitigating β-amyloid aggregation and oxidative stress. mdpi.com The development of MTDLs from the 2-chloro-N-cyclopropylquinazolin-4-amine framework could involve hybridizing the quinazoline core with other pharmacophores known to interact with relevant pathological targets, a strategy that has shown promise in various therapeutic areas. researchgate.netacs.org
Table 1: Examples of Multi-Target Activities of Quinazoline Derivatives
| Quinazoline Derivative Type | Primary Targets | Therapeutic Area | Rationale |
|---|---|---|---|
| 4-Anilinoquinazolines | EGFR, VEGFR-2, PDGFR-β | Cancer | Simultaneously inhibits tumor growth, proliferation, and angiogenesis. nih.gov |
| 4-Phenoxyquinazolines | EGFR, c-Met | Cancer (NSCLC) | Overcomes drug resistance by targeting multiple signaling pathways. mdpi.com |
| Quinazoline Hybrids | Cholinesterases, β-amyloid aggregation | Alzheimer's Disease | Addresses multiple facets of Alzheimer's pathology with a single molecule. mdpi.com |
| Biphenyl aminoquinazolines | EGFR, FGFR-1, PDGFRβ, Abl1, Src, Tubulin | Cancer | Exhibits broad anti-TK activity and also inhibits tubulin polymerization. biomedres.us |
Exploration of Novel Therapeutic Indications for this compound Derivatives
The inherent biological versatility of the quinazoline scaffold means that derivatives of this compound are prime candidates for exploration in a wide range of diseases beyond their initial applications. mdpi.comnih.govmdpi.com While extensively studied in oncology, new therapeutic avenues are continuously emerging. nih.govnih.gov
Anti-inflammatory and Analgesic Potential: Novel 4-amino quinazoline derivatives have been synthesized and shown to possess potent anti-inflammatory activity. mdpi.com For instance, N-(4-fluorophenyl)quinazolin-4-amine was identified as a highly potent anti-inflammatory agent. mdpi.com Furthermore, researchers have developed 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives that demonstrate significant analgesic and anti-inflammatory effects with substantial selectivity for the COX-2 enzyme, suggesting a potential for pain management with fewer gastrointestinal side effects. nih.govresearchgate.net
Antimicrobial and Antifungal Applications: The quinazoline core has been incorporated into molecules with significant antibacterial and antifungal properties. mdpi.comnih.gov Synthesized compounds have shown high potency against bacteria like Staphylococcus aureus and Escherichia coli, as well as strong antifungal activity against pathogens such as Fusarium moniliforme. mdpi.com This opens the door for developing new classes of antibiotics and antifungals based on the this compound structure to combat infectious diseases.
Central Nervous System (CNS) Disorders: There is growing interest in the potential of quinazoline derivatives as neuroprotective agents for treating conditions like Alzheimer's and Parkinson's disease. ontosight.ai These compounds have been shown to potentially reduce neuroinflammation and mitigate neuronal damage. mdpi.comontosight.ai The ability to cross the blood-brain barrier and modulate CNS targets makes this a promising area for future investigation.
Other Potential Indications: The broad spectrum of reported biological activities for quinazoline derivatives includes antiviral, antimalarial, antidiabetic, and antitubercular effects, among others. mdpi.comnih.govnih.gov Each of these areas represents a potential new therapeutic indication for novel compounds derived from this compound.
Strategies to Combat Drug Resistance in Quinazoline-Based Therapies
A significant challenge in cancer therapy is the development of drug resistance. nih.gov In the case of quinazoline-based EGFR inhibitors like gefitinib (B1684475) and erlotinib, resistance often arises from secondary mutations in the EGFR kinase domain, such as the T790M mutation. biomedres.usmdpi.comnih.gov Future research is focused on several key strategies to overcome this hurdle.
Developing Irreversible and Dual-Target Inhibitors: One successful approach has been the development of second- and third-generation EGFR inhibitors that form a covalent bond with the target enzyme, leading to irreversible inhibition. mdpi.com Another key strategy is the design of dual inhibitors that target both the mutated EGFR and other critical signaling pathways simultaneously. mdpi.com For instance, compounds that dually inhibit EGFR and c-Met or EGFR and VEGFR have shown promise in overcoming resistance in non-small cell lung cancer. mdpi.commdpi.com
Hybridization and Scaffold Modification: Creating hybrid molecules that combine the quinazoline pharmacophore with other anticancer agents is another promising avenue. frontiersin.org By incorporating moieties that inhibit other cellular processes, such as tubulin polymerization or other protein kinases, these hybrid compounds can attack cancer cells through multiple mechanisms, making it harder for resistance to develop. biomedres.us Modifying the core quinazoline scaffold itself or the substitution patterns can also lead to compounds that are effective against resistant cell lines. nih.gov For example, introducing a hydrophobic group at the C-4 position of the quinazoline ring has yielded derivatives with potent activity against resistant EGFR mutations. mdpi.com
Targeting Downstream Pathways: Resistance can also occur through the activation of bypass signaling pathways. Therefore, developing quinazoline derivatives that inhibit downstream effectors, such as the PI3K/Akt/mTOR pathway, is a critical strategy. biomedres.usnih.gov Several quinazoline compounds have been identified as potent inhibitors of this pathway, which is crucial for cell proliferation, survival, and angiogenesis. nih.govmdpi.com
Advancements in Synthetic Methodologies for Enhanced Chemical Space Exploration
The exploration of the vast chemical space around the this compound scaffold is crucial for discovering novel derivatives with improved potency and new biological activities. Recent advancements in synthetic organic chemistry are providing powerful tools to achieve this. nih.govnih.govmdpi.com
Modern Catalytic Systems: Transition metal-catalyzed reactions, using metals like copper, manganese, and cobalt, have become instrumental in the synthesis of quinazolines. mdpi.com These methods often allow for the construction of the quinazoline core under milder conditions and with greater efficiency than classical methods. mdpi.com For example, copper-catalyzed one-pot tandem reactions and manganese-catalyzed dehydrogenative coupling strategies have been developed to produce diverse quinazoline derivatives. nih.govmdpi.com
Combinatorial and Microwave-Assisted Synthesis: To rapidly generate large libraries of compounds for screening, combinatorial chemistry approaches are being employed. acs.orgresearchgate.net Solid-phase synthesis allows for the efficient creation of 2,4-diaminoquinazoline libraries by reacting polymer-bound amines with dichloroquinazolines. acs.org Microwave-assisted synthesis has also emerged as a powerful tool, enabling the rapid, solvent-free, and high-yield production of quinazoline derivatives. nih.govresearchgate.netnih.gov These techniques significantly accelerate the drug discovery process by allowing chemists to quickly explore structure-activity relationships.
Eco-Friendly and Multi-Component Strategies: There is a growing emphasis on developing "green" synthetic routes that are more environmentally friendly. nih.gov This includes using aqueous media, catalyst-free conditions, and multi-component reactions (MCRs) that improve atom economy by combining several starting materials in a single step. nih.govresearchgate.net One-pot, three-component methodologies have been successfully used to synthesize highly substituted quinazolines in excellent yields. nih.gov These advanced methodologies not only make the synthesis more efficient and sustainable but also enable the creation of complex and novel molecular architectures that were previously difficult to access. mdpi.com
Translational Research and Progression Towards Clinical Development
The ultimate goal of medicinal chemistry research is the translation of promising preclinical candidates into clinically effective therapies. For derivatives of this compound, this pathway involves rigorous evaluation of their pharmacological and toxicological profiles. While many quinazoline derivatives are already FDA-approved drugs for cancer, such as gefitinib, erlotinib, and lapatinib, the journey for new candidates is complex. mdpi.comnih.govfrontiersin.org
The progression from a "hit" compound in a screening assay to a clinical drug candidate requires extensive preclinical evaluation. This includes detailed studies on mechanism of action, in vivo efficacy in animal models, and comprehensive safety pharmacology and toxicology assessments. mdpi.com Researchers are increasingly focusing on optimizing drug-like properties early in the discovery process to improve the chances of clinical success. mdpi.com
A significant challenge in translational research is bridging the gap between preclinical results and clinical outcomes. nih.gov Overcoming issues like poor bioavailability, unforeseen toxicity, and the development of resistance is critical. nih.govnih.gov The development of MTDLs and compounds designed to combat resistance represents a strategic effort to create more robust clinical candidates. As novel derivatives of this compound are synthesized and show promise in new therapeutic areas like neurodegeneration or infectious diseases, they will need to undergo this same rigorous translational pathway to demonstrate their potential to impact human health. ontosight.ai The rich history of successful quinazoline-based drugs provides a strong foundation and valuable lessons for the future clinical development of this important class of compounds. researchgate.net
常见问题
Advanced Research Question
- Systematic substitution : Modify the quinazoline core at positions 2 (Cl), 4 (cyclopropyl), and 6/7 (introduce halogens or electron-withdrawing groups). Compare inhibitory potency against targets like COX-1/COX-2 using enzyme assays .
- Computational modeling : Perform 3D-QSAR studies to map electrostatic/hydrophobic interactions. Docking simulations (e.g., AutoDock Vina) predict binding modes to catalytic sites .
- Analog benchmarking : Compare with 4-chloro-N-isopropylpyrimidin-2-amine to evaluate cyclopropyl’s role in selectivity .
How can discrepancies between in vitro enzyme inhibition data and in vivo pharmacological efficacy be resolved for this compound?
Advanced Research Question
Address contradictions via:
- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration-time curves) and metabolic stability (microsomal assays).
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes.
- Physiologically relevant models : Validate in vitro data with whole-blood COX assays or primary cell cultures to mimic physiological protein binding .
What experimental approaches are optimal for evaluating the potential anti-inflammatory mechanisms of this compound?
Advanced Research Question
- Targeted enzyme assays : Quantify COX-1/COX-2 inhibition (IC₅₀ values) using colorimetric kits (e.g., prostaglandin H₂ conversion).
- Cytokine modulation : Measure IL-6 and TNF-α suppression in LPS-stimulated macrophages via ELISA.
- Pathway analysis : Western blotting or qPCR to assess NF-κB pathway inhibition. Compare with structurally related anti-inflammatory quinazolin-4-amines .
How should researchers address stability challenges during long-term storage of this compound?
Advanced Research Question
- Storage conditions : Store at -20°C under argon in amber glass vials to prevent photodegradation. Desiccants (silica gel) mitigate hydrolysis.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC.
- Formulation : Lyophilization or salt formation (e.g., hydrochloride) enhances stability for hygroscopic derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
